molecular formula C12H14O2 B589401 1-(1-Benzofuran-2-yl)butan-1-ol CAS No. 1342520-64-2

1-(1-Benzofuran-2-yl)butan-1-ol

Cat. No.: B589401
CAS No.: 1342520-64-2
M. Wt: 190.242
InChI Key: NTQFSQTYZAKMAM-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)butan-1-ol is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzofuran-2-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-benzofuran-2-ylbutan-1-one with a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to an alcohol group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction methods. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzofuran-2-yl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(1-Benzofuran-2-yl)butan-1-one, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Further reduction of the compound can lead to the formation of 1-(1-Benzofuran-2-yl)butane.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products:

    Oxidation: 1-(1-Benzofuran-2-yl)butan-1-one.

    Reduction: 1-(1-Benzofuran-2-yl)butane.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

1-(1-Benzofuran-2-yl)butan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives, which are studied for their potential biological activities.

    Biology: The compound is used in studies investigating the biological effects of benzofuran derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique structural properties.

Comparison with Similar Compounds

    1-(1-Benzofuran-2-yl)ethanol: Similar structure but with a shorter carbon chain.

    1-(1-Benzofuran-2-yl)propan-1-ol: Similar structure but with a different carbon chain length.

    1-(1-Benzofuran-2-yl)butane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness: 1-(1-Benzofuran-2-yl)butan-1-ol is unique due to its specific combination of the benzofuran ring and butanol group. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8,10,13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQFSQTYZAKMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720543
Record name 1-(1-Benzofuran-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342520-64-2
Record name 1-(1-Benzofuran-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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